molecular formula C14H13ClN2O2 B4593826 7-chloro-4-quinolinyl 1-pyrrolidinecarboxylate

7-chloro-4-quinolinyl 1-pyrrolidinecarboxylate

Cat. No.: B4593826
M. Wt: 276.72 g/mol
InChI Key: AEMYTYKMJASUCF-UHFFFAOYSA-N
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Description

7-chloro-4-quinolinyl 1-pyrrolidinecarboxylate is a useful research compound. Its molecular formula is C14H13ClN2O2 and its molecular weight is 276.72 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 276.0665554 g/mol and the complexity rating of the compound is 333. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Halogenation Techniques in Organic Synthesis

The development of methods for the selective chlorination and bromination of C-H bonds in quinolinyl derivatives, including 7-chloro-4-quinolinyl compounds, has been a significant area of research. These methods enable the diversification of pharmaceutical compounds and have implications for organic synthesis. The study by Le et al. (2021) showcases a technique for chlorination using NCS as a chlorinating agent, highlighting its compatibility with various functional groups and heterocycles. This method offers a pathway for the synthesis of complex quinolinyl derivatives (Le et al., 2021).

Synthesis of Pyridine and Quinoline Derivatives

Movassaghi et al. (2007) have documented a single-step conversion of N-vinyl and N-aryl amides into corresponding pyridine and quinoline derivatives. This process involves amide activation followed by π-nucleophile addition, demonstrating the synthesis of quinolinyl derivatives such as 7-chloro-4-quinolinyl 1-pyrrolidinecarboxylate. The versatility of this chemistry, compatible with sensitive substrates and a range of functional groups, offers broad potential for pharmaceutical and synthetic applications (Movassaghi et al., 2007).

Antiproliferative Activity Against Human Cancer Cell Lines

Research into novel amide derivatives of quinolinyl compounds, including structures similar to this compound, has shown promising antiproliferative activities against various human cancer cell lines. The study by Pirol et al. (2014) found that compounds with chloro-4-pyridinyl groups exhibited significant cytotoxic activity and induced apoptotic cell death, suggesting potential in cancer treatment research (Pirol et al., 2014).

Applications in Materials Science and Chemistry

The structural and mechanistic studies of niobium(IV) complexes with ligands derived from quinolinyl and pyridinyl carboxylic acids reveal insights into coordination chemistry. The work by Andriotou et al. (2022) explores the unique dodecahedral geometry of these complexes, contributing to the understanding of metal-organic frameworks and potential applications in catalysis and materials science (Andriotou et al., 2022).

Future Directions

The future directions for “7-chloro-4-quinolinyl 1-pyrrolidinecarboxylate” and similar compounds could involve further exploration of their bioactive properties. For instance, 4-aminoquinoline derivatives have been used in designing bioactive compounds with various activities . Therefore, “this compound” could potentially be explored for similar applications.

Biochemical Analysis

Biochemical Properties

These derivatives have shown antimicrobial activity, indicating that they interact with certain enzymes, proteins, and other biomolecules .

Cellular Effects

Related compounds have shown to inhibit SARS-CoV-2 infection in vitro . This suggests that 7-chloro-4-quinolinyl 1-pyrrolidinecarboxylate could potentially influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.

Properties

IUPAC Name

(7-chloroquinolin-4-yl) pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c15-10-3-4-11-12(9-10)16-6-5-13(11)19-14(18)17-7-1-2-8-17/h3-6,9H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMYTYKMJASUCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)OC2=C3C=CC(=CC3=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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